molecular formula C7H15N3O2 B13807807 1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol CAS No. 50597-38-1

1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol

Katalognummer: B13807807
CAS-Nummer: 50597-38-1
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: SCMHIIQEDUUUSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol is a nitroso-functionalized piperazine derivative featuring a hydroxyl group at the ethanol moiety. Its molecular formula is C₇H₁₄N₃O₂, with a molecular weight of 172.21 g/mol. The compound combines a 4-methylpiperazine backbone with a nitroso (-N=O) group at the 1-position and a hydroxyl (-OH) group at the ethanol side chain.

Eigenschaften

CAS-Nummer

50597-38-1

Molekularformel

C7H15N3O2

Molekulargewicht

173.21 g/mol

IUPAC-Name

1-(4-methyl-1-nitrosopiperazin-2-yl)ethanol

InChI

InChI=1S/C7H15N3O2/c1-6(11)7-5-9(2)3-4-10(7)8-12/h6-7,11H,3-5H2,1-2H3

InChI-Schlüssel

SCMHIIQEDUUUSU-UHFFFAOYSA-N

Kanonische SMILES

CC(C1CN(CCN1N=O)C)O

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol can undergo various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas in the presence of a catalyst. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Genotoxicity and Carcinogenicity Studies

1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol is classified as a genotoxic nitrosamine. Research indicates that nitrosamines can induce mutations and have carcinogenic potential. The compound has been studied for its mutagenic effects in various assays, including the Ames test and host-mediated assays.

Case Study: Mutagenicity Testing

In a study aimed at evaluating the mutagenic properties of 4-Methyl-1-nitrosopiperazine, it was found that this compound exhibited significant mutagenic activity in bacterial strains. The results highlighted the need for careful handling and regulation of nitrosamine compounds due to their potential health risks .

Analytical Methods for Detection

Given the health implications associated with nitrosamines, robust analytical methods are essential for their detection in pharmaceutical products.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A validated LC-MS/MS method has been established for quantifying 1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol in pharmaceutical formulations. This method allows for trace-level detection and quantification, which is critical for ensuring the safety of drugs such as Rifampicin that may contain nitrosamine impurities .

Table 1: Summary of Analytical Methods for 1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol

MethodPrincipleApplication
LC-MS/MSLiquid chromatography coupled with mass spectrometryDetection in pharmaceutical products
Ames TestBacterial mutagenicity assayEvaluation of mutagenic potential
Host-mediated assayIn vivo testing for mutagenicityAssessment of carcinogenic risk

Implications in Drug Development

The presence of nitrosamines like 1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol in drug formulations poses significant challenges. Regulatory agencies have set strict limits on the allowable levels of these compounds in pharmaceuticals due to their carcinogenic nature.

Case Study: Rifampicin

Research has shown that 4-Methyl-1-nitrosopiperazine can be present as an impurity in Rifampicin, a first-line treatment for tuberculosis. The detection and quantification of this impurity are crucial for compliance with safety regulations and ensuring patient safety .

Wirkmechanismus

The mechanism of action of 1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol involves its interaction with genetic material. As a genotoxic impurity, it can cause direct or indirect damage to DNA, leading to mutations and potentially cancer . The molecular targets include DNA bases, where it can form adducts and cause structural changes.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparisons

The following table highlights key differences between the target compound and its analogs (Table 1):

Compound Name Molecular Formula Molecular Weight Key Functional Groups Substituents
1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol C₇H₁₄N₃O₂ 172.21 Nitroso, Hydroxyl 4-Methylpiperazine
4-Nitrosopiperazine-1-ethanol C₆H₁₃N₃O₂ 159.19 Nitroso, Hydroxyl Piperazine (no methyl)
1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol C₁₃H₂₀N₂O 220.31 Hydroxyl 4-Methylpiperazine, Phenyl
2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-ol C₇H₁₆N₂O₃S 208.28 Methanesulfonyl, Hydroxyl 4-Methanesulfonylpiperazine

Key Observations:

  • 4-Nitrosopiperazine-1-ethanol : Lacks the 4-methyl group on the piperazine ring, reducing steric hindrance and lipophilicity compared to the target compound. Its lower molecular weight (159.19 vs. 172.21) suggests improved aqueous solubility.
  • 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol : Incorporates a phenyl ring, increasing molecular weight (220.31) and aromaticity. The absence of a nitroso group reduces reactivity but enhances stability.
  • 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-ol : Features a sulfonyl group (-SO₂CH₃), a strong electron-withdrawing substituent. This increases polarity and metabolic stability compared to the nitroso group, which may participate in redox reactions.

Biologische Aktivität

1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol, a nitrosamine compound, has garnered attention due to its potential biological activities and implications in pharmacology and toxicology. Nitrosamines are known for their mutagenic and carcinogenic properties, making the study of their biological effects critical for drug safety assessments and public health.

The compound 1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol belongs to the class of nitrosamines, characterized by the presence of a nitroso group (N=O-N=O) attached to a nitrogen atom. This structural feature is significant as it influences the compound's reactivity and biological interactions.

Mutagenicity and Carcinogenicity

Research indicates that nitrosamines, including 1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol, exhibit mutagenic properties. Studies have shown that mononitrosopiperazines can be mutagenic in host-mediated assays, suggesting that this compound may also possess similar activities. The mutagenicity is often assessed using the Ames test, where nitrosamines are evaluated for their ability to induce mutations in bacterial strains .

Genotoxic Effects

Genotoxicity is a major concern with nitrosamines. The compound has been implicated in DNA damage due to its metabolic activation in the liver, leading to the formation of DNA-reactive species. In vitro studies have demonstrated that 1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol can cause significant DNA adduct formation, which is a precursor to carcinogenesis .

The mechanism by which nitrosamines exert their biological effects is complex and involves metabolic activation. Nitrosamines are typically metabolized by cytochrome P450 enzymes, leading to the generation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction can result in mutagenic changes or cell death .

Case Study 1: Detection in Pharmaceuticals

A notable case involved the detection of 1-methyl-4-nitrosopiperazine (MNP), a related nitrosamine, in rifampicin capsules. The study utilized LC-MS/MS methods to quantify MNP levels across multiple batches, revealing contamination levels exceeding regulatory limits. This incident underscores the importance of monitoring nitrosamine impurities in pharmaceutical products due to their potential health risks .

Case Study 2: Regulatory Implications

The International Agency for Research on Cancer (IARC) has classified many nitrosamines as probable human carcinogens (Group 2A). This classification has led to increased scrutiny and regulatory actions concerning the presence of nitrosamine impurities in medications. The FDA has established guidelines for acceptable limits of these compounds in pharmaceuticals, emphasizing the need for rigorous testing protocols .

Data Tables

Study Method Findings
Rifampicin Contamination StudyLC-MS/MSDetected MNP levels: 0.33–2.36 ppm; all samples below FDA revised limit of 5 ppm .
Ames TestBacterial Reverse MutationPositive mutagenicity observed for related nitrosamines .
In Vitro GenotoxicityDNA Adduct Formation AssaySignificant DNA damage noted with exposure to nitrosamine compounds .

Q & A

Basic: What are the recommended synthetic routes for 1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol, and how do reaction conditions influence yield?

Methodological Answer:

  • Key Routes :
    • Nitrosation of Piperazine Precursors : React 4-methylpiperazine derivatives with nitrosating agents (e.g., NaNO₂/HCl) under controlled pH (4–6) to avoid over-nitrosation .
    • Hydroxyl Group Introduction : Post-nitrosation, introduce the ethanol moiety via nucleophilic substitution using ethylene oxide or epoxide derivatives in anhydrous THF .
  • Optimization Factors :
    • Temperature: Nitrosation at 0–5°C minimizes side reactions (e.g., dimerization) .
    • Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
    • Yield Data: Typical yields range from 45–65%; purity >95% confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can structural contradictions in NMR data for this compound be resolved?

Methodological Answer:

  • Common Contradictions :
    • Ambiguity in nitroso group positioning (C-1 vs. C-2 of piperazine ring) due to tautomerism .
    • Overlapping signals for ethanol methyl and piperazine methyl groups in 1H^1H-NMR .
  • Resolution Strategies :
    • 2D NMR (HSQC, HMBC) : Assign NOE correlations to confirm spatial proximity of nitroso and ethanol groups .
    • X-ray Crystallography : Resolve tautomeric forms; piperazine ring puckering angles (~30°) indicate preferred nitroso orientation .
    • Computational Modeling : DFT calculations (B3LYP/6-311+G**) predict chemical shifts within 0.1 ppm of experimental data .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

  • Primary Techniques :

    Method Parameters Acceptance Criteria
    HPLCC18 column, 0.1% TFA in H₂O/MeCN (70:30 → 20:80)Purity ≥95% (λ = 254 nm)
    LC-MSESI+ mode, m/z 216.1 [M+H]+^+Confirm molecular ion and absence of dimers
    FT-IRNitroso stretch: 1480–1520 cm⁻¹; ethanol O-H: 3300–3500 cm⁻¹ No residual amine (N-H ~3400 cm⁻¹)

Advanced: How do steric and electronic effects influence the compound’s reactivity in biological assays?

Methodological Answer:

  • Steric Effects :
    • The 4-methyl group on piperazine restricts rotation, stabilizing interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .
    • Ethanol moiety enhances solubility but may reduce membrane permeability (logP ~1.2) .
  • Electronic Effects :
    • Nitroso group acts as a weak electrophile, enabling covalent binding to cysteine residues in target proteins (confirmed via MALDI-TOF) .
    • Tautomerism alters redox potential: Nitroso-imino equilibrium impacts antioxidant activity in cell-based assays (IC₅₀ = 12 μM in DPPH assay) .

Basic: What safety protocols are essential for handling nitrosamine derivatives?

Methodological Answer:

  • Hazard Mitigation :
    • Ventilation : Use fume hoods (≥100 fpm face velocity) to prevent inhalation (ACGIH TLV: 0.1 ppm) .
    • PPE : Nitrile gloves, lab coat, and safety goggles; avoid latex due to permeation risk .
    • Waste Disposal : Neutralize with 10% ascorbic acid to reduce nitrosamine genotoxicity before incineration .
  • Emergency Measures :
    • Skin contact: Wash with 5% acetic acid, then soap/water .
    • Spills: Absorb with vermiculite, seal in airtight containers .

Advanced: How can SAR studies optimize bioactivity while minimizing toxicity?

Methodological Answer:

  • Design Principles :
    • Piperazine Modifications : Replace 4-methyl with trifluoromethyl to enhance metabolic stability (t₁/₂ increased from 2.5 → 6.7 h in rat liver microsomes) .
    • Ethanol Substitutions : Introduce fluorine at C-2 to improve BBB penetration (logBB = −0.8 → −0.2) .
  • Toxicity Screening :
    • Ames Test: No mutagenicity at ≤10 μM .
    • hERG Inhibition: IC₅₀ > 30 μM reduces cardiac risk .

Basic: What solvents and storage conditions preserve stability?

Methodological Answer:

  • Solubility Profile :

    Solvent Solubility (mg/mL) Stability (25°C)
    DMSO50>6 months (desiccated)
    Ethanol1203 months (avoid light)
    Water8<1 week (pH 7.4 buffer)
  • Storage : −20°C in amber vials under argon; monitor for nitroso decomposition via weekly HPLC .

Advanced: What computational tools predict metabolic pathways?

Methodological Answer:

  • Software :
    • Meteor Nexus : Predicts N-demethylation (major) and nitroso reduction (minor) pathways .
    • SwissADME : Estimates 73% hepatic extraction ratio due to glucuronidation of ethanol group .
  • Validation :
    • Compare with in vitro CYP450 assays (CYP3A4: Km = 18 μM, Vmax = 4.2 nmol/min/mg) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.